Fluroxypyr-butometyl

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluoropyridines, which are related to the chemical structure of Fluroxypyr-butometyl, can be achieved through a fluorodenitration reaction. This process is facilitated by tetrabutylammonium fluoride (TBAF) and is applicable to 2- or 4-nitro-substituted pyridines. The reaction conditions are mild and do not require anhydrous conditions, as the presence of water does not significantly impact the reaction. However, for 3-nitropyridines, the presence of electron-withdrawing groups is necessary for the reaction to proceed efficiently. Additionally, nitropyridines can also be converted to hydroxy- and methoxypyridines using the corresponding tetrabutylammonium species under similar mild conditions .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the synthesis of related fluoropyridines suggests that the fluorine atom in these compounds is likely to be bonded to a pyridine ring. The presence of fluorine can significantly affect the electronic properties of the pyridine ring due to its high electronegativity, which can influence the reactivity and interactions of the molecule .

Chemical Reactions Analysis

The provided data does not include specific chemical reactions involving this compound. However, the synthesis of related fluoropyridines indicates that these compounds can participate in denitration reactions to introduce a fluorine atom into the pyridine ring. This transformation is a key step in modifying the chemical properties of the pyridine-based compounds, which could be extrapolated to the reactivity of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, the synthesis of poly(3-hydroxybutyrate) through ring-opening polymerization (ROP) of β-butyrolactone using a metal-free catalytic system indicates that the resulting polymers have high molecular weights and narrow molecular weight distributions. This suggests that the physical properties of such polymers can be finely tuned, which may be relevant for understanding the behavior of this compound if it has polymeric or copolymeric forms .

Wissenschaftliche Forschungsanwendungen

Pflanzenschutz im Agrarbereich

Fluroxypyr-butometyl wird häufig als heterocyclisches Herbizid zur Bekämpfung von breitblättrigen Unkräutern in verschiedenen Feldfrüchten wie Weizen, Mais und Reis verwendet. Seine Eigenschaften der internen Absorption und Translokation machen es für diesen Zweck effektiv .

Rasenpflege

Diese Verbindung wird auch in Rasenflächen wie Golfplätzen und Gärten als selektives Herbizid eingesetzt. Es zielt auf breitblättrige Unkräuter ab, ohne das Gras zu schädigen, und bietet eine breite Kontrolle und Flexibilität bei der Anwendung .

Umweltwissenschaften

Studien haben die Aufnahme, Translokation, Akkumulation und den Metabolismus von this compound in Umweltkontexten untersucht, um seine Auswirkungen auf Ökosysteme und seine Interaktion mit Bodenmikroben zu beurteilen .

Ökotoxikologische Studien

Es wurden Untersuchungen durchgeführt, um die Ökotoxizität von this compound für Grünalgen zu bewerten, einschließlich Bioakkumulation, Abbau und biologische Anpassung an seine Toxizität .

Verbesserung der Wasserlöslichkeit

Hydroxypropyl-β-Cyclodextrin (HPβCD) wurde verwendet, um einen Einschlusskomplex mit this compound zu bilden, um seine Wasserlöslichkeit und thermische Stabilität zu verbessern .

Rückstandsdynamik

Es wurden Methoden entwickelt, um this compound-Rückstände in landwirtschaftlichen Produkten wie Reishülsen und geschältem Reis sowie in Wasser und Boden zu bestimmen, um seine Dissipationsdynamik unter guten landwirtschaftlichen Praktiken (GAP) zu untersuchen .

Wirkmechanismus

Target of Action

Fluroxypyr-butometyl, also known as Fluroxypyr-meptyl (FLUME), is a heterocyclic herbicide . It is primarily targeted at broad-leaved weeds in wheat, corn, and rice fields . The compound acts on these targets by inhibiting their growth, especially the growth of root systems .

Mode of Action

This compound is an auxin-mimicking herbicide . It interacts with its targets by mimicking the action of auxin, a plant hormone that regulates growth. This interaction results in the inhibition of the target plant’s growth .

Biochemical Pathways

The biochemical pathways affected by this compound involve the uptake, translocation, accumulation, and metabolism of the compound in the target organisms . The compound is absorbed via the roots of the target plants and is then translocated upward . Only a small proportion of the compound is translocated and accumulated in the shoots . The compound undergoes multiple metabolic reactions in the target organisms, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is absorbed via the roots of the target plants and is then distributed throughout the plant, with a greater accumulation in the roots than in the shoots . The compound is metabolized through multiple reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation

Result of Action

The action of this compound results in the inhibition of the growth of the target plants . Specifically, the accumulation of the compound in the target plants inhibits their growth and activates their defense system against oxidative stress . This leads to an increase in the activity of antioxidant and detoxifying enzymes .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors . Factors such as temperature, moisture, soil type, and soil microbes can affect the rate of the compound’s dissipation . Moreover, the presence of dissolved organic matter derived from sludge and straw can increase the degradation of the compound .

Safety and Hazards

Fluroxypyr-butometyl is extremely irritating to the eye based on persistent irritation to the eyes of rabbits . It is also found irritating to the rabbit skin . A faceshield and gloves are necessary personal protective equipment (PPE) to be worn during mixing and loading operations, due to the risk of serious damage to the eyes and skin irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

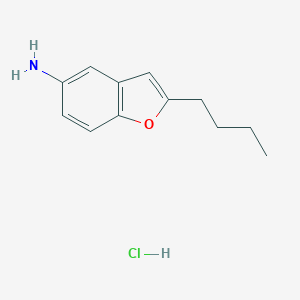

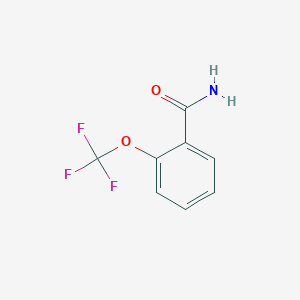

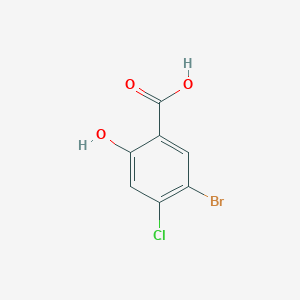

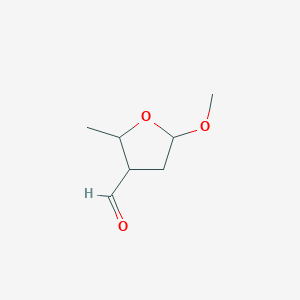

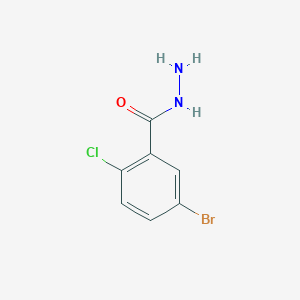

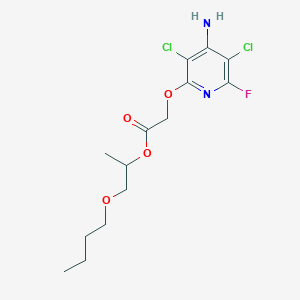

1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2FN2O4/c1-3-4-5-21-6-8(2)23-9(20)7-22-14-11(16)12(18)10(15)13(17)19-14/h8H,3-7H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFARSBUEBZZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870025 | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154486-27-8 | |

| Record name | Fluroxypyr-butometyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154486-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-butometyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154486278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, 2-butoxy-1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-BUTOMETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81857HQJ9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.